![molecular formula C11H16O B1679550 Pentyl phenyl ether CAS No. 2050-04-6](/img/structure/B1679550.png)
Pentyl phenyl ether
Overview
Description
Pentyl phenyl ether is an organic compound with the linear formula C11H16O . It has a molecular weight of 164.25 . It is part of a class of compounds known as ethers, which are characterized by two alkyl or aryl groups bonded to an oxygen atom .
Synthesis Analysis
Phenol ethers, including pentyl phenyl ether, can be synthesized through an acid-catalyzed condensation of phenols and an alcohol . The Williamson synthesis is a common method for preparing ethers, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S N 2 reaction .Molecular Structure Analysis
The molecular structure of pentyl phenyl ether consists of an oxygen atom bonded to a pentyl group (five carbon atoms) and a phenyl group (a six-membered aromatic ring). The oxygen atom is sp3 hybridized, giving ethers a similar geometry to alcohols and water .Scientific Research Applications
Aggregation-Induced Emission Enhancement
(pentyloxy)benzene is utilized in the synthesis of poly(phenylene ethynylene)s with aniline pendant groups. These polymers exhibit aggregation-induced emission enhancement (AIEE) , which is a phenomenon where the emission of light by a substance is enhanced when the molecules aggregate . This property is particularly useful in the development of highly sensitive and efficient bio- and chemosensors .
Fluorophore Development
As a single-benzene-based fluorophore, (pentyloxy)benzene contributes to the creation of materials with fluorescence-based properties . These materials are significant in various fields such as analytical, imaging, and sensing techniques, and have ushered in new advancements in biology and materials science .
Organic Synthesis
(pentyloxy)benzene serves as a precursor in organic synthesis, particularly in the preparation of brominated derivatives like 1-Bromo-4-(pentyloxy)benzene. These derivatives are essential in further chemical reactions and are used in the synthesis of more complex molecules.
Material Science
In material science, (pentyloxy)benzene is involved in the development of new materials with specific properties. Its molecular structure can be manipulated to create materials with desired characteristics for various industrial applications .
Solvent Applications
Ethers like (pentyloxy)benzene are used as solvents due to their ability to dissolve a wide range of substances. They are particularly useful in dissolving ionic compounds in nonpolar solvents, which is beneficial in both research and industrial processes .
Perfume and Fragrance Industry
The aromatic properties of (pentyloxy)benzene make it a valuable component in the perfume and fragrance industry . It is used to create pleasant scents and is an important ingredient in various perfumery products .
Safety and Hazards
Mechanism of Action
Target of Action
(Pentyloxy)benzene, also known as Pentyl phenyl ether, is a benzene derivative. The primary targets of benzene derivatives are often the cells where they can undergo electrophilic substitution reactions . .
Mode of Action
The mode of action of benzene derivatives generally involves electrophilic substitution reactions . Substituents on a benzene ring can influence reactivity profoundly. For example, electron-donating substituents activate the benzene ring toward electrophilic attack, while electron-withdrawing substituents deactivate the ring . .
Biochemical Pathways
The biochemical pathways affected by benzene and its derivatives have been studied extensively. Benzene exposure has been shown to alter disease-relevant pathways and genes in a dose-dependent manner . .
Pharmacokinetics
The pharmacokinetics of benzene derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary significantly depending on the specific compound and the route of exposure . .
Result of Action
The molecular and cellular effects of benzene derivatives can be significant, with benzene known to cause acute myeloid leukemia (AML) . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of benzene and its derivatives . For example, benzene exposure can occur through inhalation, with different exposure scenarios leading to varying levels of benzene in the body . .
properties
IUPAC Name |
pentoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-7-10-12-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUOAJPGWQQRNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174482 | |
Record name | Pentyl phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentyl phenyl ether | |
CAS RN |
2050-04-6 | |
Record name | (Pentyloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentyl phenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentyl phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENTYL PHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8L3Z4J60K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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